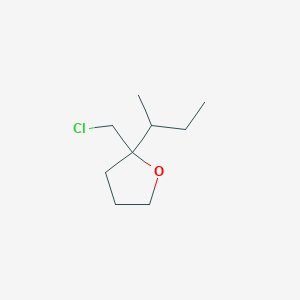
2-(Butan-2-yl)-2-(chloromethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butan-2-yl)-2-(chloromethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers with a variety of applications in organic synthesis and industrial processes. The presence of a chloromethyl group and a butan-2-yl group in this compound suggests potential reactivity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-2-(chloromethyl)oxolane can be achieved through several methods:
Cyclization Reactions: Starting from appropriate diols or halohydrins, cyclization can be induced using acidic or basic conditions to form the oxolane ring.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butan-2-yl)-2-(chloromethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation may produce carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
2-(Butan-2-yl)-2-(chloromethyl)oxolane may have applications in various fields:
Chemistry: As an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology and Medicine: Potential use in the synthesis of pharmaceuticals or biologically active compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(Butan-2-yl)-2-(chloromethyl)oxolane would depend on its specific application. In chemical reactions, it may act as a reactant or intermediate, participating in various pathways to form desired products. The molecular targets and pathways involved would be specific to the reactions or processes in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran (THF): A simple oxolane used as a solvent and in organic synthesis.
2-Methyl-2-chloromethyl oxolane: A similar compound with a methyl group instead of a butan-2-yl group.
Uniqueness
2-(Butan-2-yl)-2-(chloromethyl)oxolane is unique due to the presence of both a butan-2-yl group and a chloromethyl group, which may confer specific reactivity and properties not found in simpler oxolanes.
Eigenschaften
Molekularformel |
C9H17ClO |
|---|---|
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
2-butan-2-yl-2-(chloromethyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-3-8(2)9(7-10)5-4-6-11-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
IOVLMWPPXYMLPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(CCCO1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



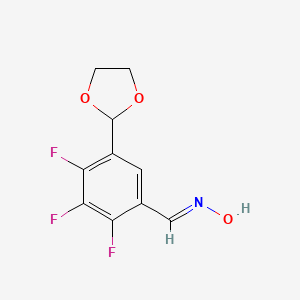
![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)
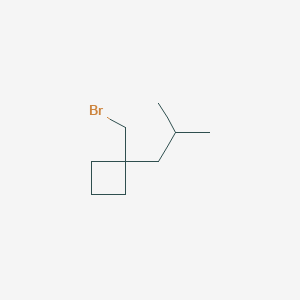

![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
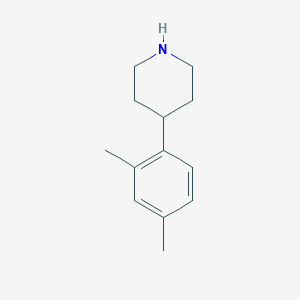
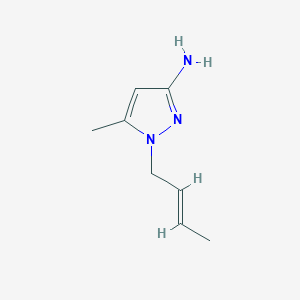
![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
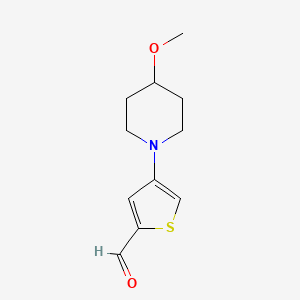

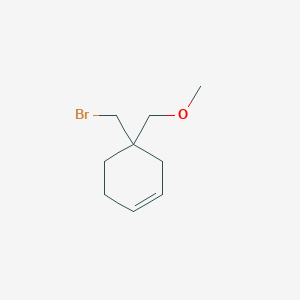
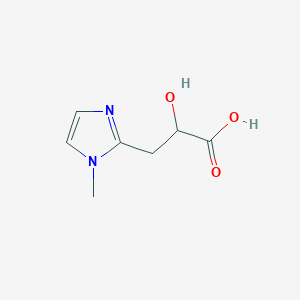
![2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13178754.png)
